3-Bromo-2-fluorobenzoic acid
Overview
Description
3-Bromo-2-fluorobenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H4BrFO2 and its molecular weight is 219.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis Methods
- 3-Bromo-2-fluorobenzoic acid has been synthesized from 2-amino-6-fluorobenzonitrile through a process involving bromination, hydrolysis, diazotization, and deamination. This method offers low cost and mild reaction conditions, suitable for industrial-scale production (Zhou Peng-peng, 2013).
Chemical Reactions
- Organolithium reagents show distinct reactions with 2-halobenzoic acids, including this compound. The reaction mechanisms and products vary based on the specific halogen present in the compound (Frédéric Gohier, Anne‐Sophie Castanet, J. Mortier, 2003).
Biodegradation Studies
- The biodegradation of fluorobenzoic acids, including the 3-fluoro isomer, has been investigated, revealing unique metabolic pathways and toxic intermediates. These studies contribute to understanding environmental degradation processes of such compounds (F. Boersma, W. C. Mcroberts, S. Cobb, C. Murphy, 2004).
Applications in Drug Research
- This compound derivatives have been evaluated for their potential in Alzheimer's disease treatment. These derivatives demonstrate inhibition of cholinesterases and β-amyloid aggregation (Kamila Czarnecka, P. Szymański, Małgorzata Girek, et al., 2017).
Environmental Chemistry
- Research has been conducted to understand the thermodynamic properties of halobenzoic acids, including this compound. These studies are critical for predicting the behavior of these compounds in various environmental contexts (R. Chirico, A. Kazakov, A. Bazyleva, et al., 2017).
Microbial Degradation
- Strains of bacteria have been isolated that are capable of degrading halobenzoates, including variants of this compound, under denitrifying conditions. This research is pivotal in understanding bioremediation processes (B. Song, N. Palleroni, M. Häggblom, 2000).
Mechanism of Action
Target of Action
The primary target of 3-Bromo-2-fluorobenzoic acid is the BRAF kinase . BRAF is a gene that mediates cell growth and is activated by mutations caused by cancer .
Mode of Action
This compound is used as a reagent to synthesize Dabrafenib , an inhibitor of BRAF kinase . By inhibiting the BRAF kinase, it can effectively treat BRAF V600-mutation positive carcinoma .
Biochemical Pathways
It is known that the compound plays a role in themitogen-activated protein kinase (MAPK) pathway , which is involved in cell division and growth. By inhibiting BRAF kinase, it can disrupt this pathway and prevent the growth of cancer cells .
Pharmacokinetics
Like many other benzoic acid derivatives, it is likely to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The primary result of the action of this compound is the inhibition of the BRAF kinase . This leads to a decrease in cell growth and proliferation, particularly in cells with the BRAF V600 mutation . This makes it a potential treatment for certain types of cancer .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a sealed, dry, and room temperature environment to maintain its stability . Furthermore, the compound’s efficacy can be affected by the patient’s overall health status, the presence of other medications, and genetic factors .
Safety and Hazards
3-Bromo-2-fluorobenzoic acid is classified as an irritant . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Future Directions
Biochemical Analysis
Biochemical Properties
It is known to be used in the synthesis of Dabrafenib, an inhibitor of BRAF kinase . BRAF is a gene that mediates cell growth and is activated by mutations caused by cancer .
Cellular Effects
Its derivative, Dabrafenib, has been shown to inhibit the BRAF kinase, which can influence cell function, including cell signaling pathways and gene expression .
Molecular Mechanism
It is known to be involved in the synthesis of Dabrafenib, which inhibits the BRAF kinase . This inhibition can lead to changes in gene expression and potentially halt the growth of cancer cells .
Properties
IUPAC Name |
3-bromo-2-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKURTLVTLRSSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371267 | |
Record name | 3-Bromo-2-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161957-56-8 | |
Record name | 3-Bromo-2-fluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=161957-56-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-2-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the synthetic route for producing 3-Bromo-2-fluorobenzoic acid as described in the research paper?
A1: The research paper [] details a four-step synthesis of this compound starting from 2-amino-6-fluorobenzonitrile. The steps include:
Q2: How was the synthesized this compound characterized in the study?
A2: The synthesized this compound was characterized using two methods []:
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